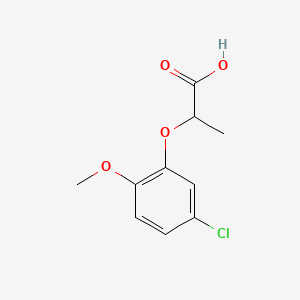
2-(5-Chloro-2-methoxyphenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-2-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenoxypropanoic acid and is characterized by the presence of a chloro and methoxy group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenoxy)propanoic acid typically involves the reaction of 5-chloro-2-methoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-(5-Chloro-2-methoxyphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(2-methoxyphenoxy)propanoic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be employed under basic conditions.
Major Products Formed
Oxidation: 2-(5-Chloro-2-formylphenoxy)propanoic acid or 2-(5-Chloro-2-carboxyphenoxy)propanoic acid.
Reduction: 2-(2-Methoxyphenoxy)propanoic acid.
Substitution: 2-(5-Amino-2-methoxyphenoxy)propanoic acid or 2-(5-Methylthio-2-methoxyphenoxy)propanoic acid.
科学研究应用
2-(5-Chloro-2-methoxyphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research is being conducted on its potential use as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of herbicides and pesticides due to its ability to disrupt plant growth.
作用机制
The mechanism of action of 2-(5-Chloro-2-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, leading to the inhibition or activation of certain biological pathways. For example, in plants, it may inhibit the synthesis of essential amino acids, leading to growth inhibition.
相似化合物的比较
Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop): Used as a herbicide.
2-(2-Methoxyphenoxy)propanoic acid: Lacks the chloro group and has different chemical properties.
Uniqueness
2-(5-Chloro-2-methoxyphenoxy)propanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective interaction with molecular targets is required.
属性
IUPAC Name |
2-(5-chloro-2-methoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-6(10(12)13)15-9-5-7(11)3-4-8(9)14-2/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIOECGKTMKIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














